(R)-2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrrolidinone ring, a benzyloxy group, and a tert-butoxycarbonyl (Boc) group. The Boc group is often used in organic synthesis as a protecting group for amines . The benzyloxy group could potentially act as a leaving group in certain reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrolidinone ring and the various functional groups. The stereochemistry at the carbon bearing the Boc group would also add to this complexity .Chemical Reactions Analysis
The Boc group in this compound could potentially be removed under acidic conditions, revealing the amine group . The benzyloxy group could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the Boc group is quite bulky and could influence the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study conducted by Pund et al. (2020) focused on synthesizing new compounds from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino]propanoic acid. The researchers successfully prepared derivatives exhibiting strong antimicrobial activities against tested microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Pund et al., 2020).
Role in Synthesizing Biotin Intermediates
Another application is in the synthesis of key intermediates for natural products like Biotin. Qin et al. (2014) synthesized (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate from L-cystine, showcasing its importance in the biosynthesis of essential biomolecules such as fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Enantioselective Synthesis
The compound has also been used in the enantioselective synthesis of neuroexcitants and other biologically active molecules. Pajouhesh et al. (2000) described the preparation of both enantiomers of a neuroexcitant compound using a glycine derivative related to the compound , emphasizing the compound's utility in precise stereochemical synthesis applications (Pajouhesh et al., 2000).
Anticonvulsant Agents
Kamiński et al. (2015) explored the compound's derivatives for their potential as hybrid anticonvulsant agents. They joined chemical fragments of known antiepileptic drugs, demonstrating some compounds' effectiveness in preclinical seizure models. This study highlights the compound's relevance in developing new treatments for epilepsy (Kamiński et al., 2015).
Fluorescence Properties and Synthesis
Memeo et al. (2014) synthesized a derivative involving a 1,3-dipolar cycloaddition reaction, focusing on the structure and fluorescence properties of the resultant compound. This indicates the compound's potential application in fluorescent probes or materials science (Memeo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFYOALQRQBBDG-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-ser(bzl)-osu |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.